![molecular formula C6H8F4N2 B14316162 2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane CAS No. 106705-50-4](/img/structure/B14316162.png)
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is a fluorinated derivative of 1,4-diazabicyclo[2.2.2]octane, a bicyclic organic compound. This compound is known for its unique structure and properties, making it valuable in various chemical applications. It is a highly nucleophilic tertiary amine base, often used as a catalyst and reagent in polymerization and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane involves the fluorination of 1,4-diazabicyclo[2.2.2]octane. One common method is the alkylation of 1,4-diazabicyclo[2.2.2]octane with dichloromethane followed by treatment with fluorine . This process results in the formation of a colorless salt that is stable and can be used for various applications.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The reaction is carried out in the presence of zeolitic catalysts, which facilitate the conversion of the starting materials into the desired product. The process is efficient and yields high-purity this compound.
化学反应分析
Types of Reactions
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: It can act as an oxidation catalyst in certain reactions.
Reduction: The compound can participate in reduction reactions, often in the presence of specific reagents.
Substitution: It is involved in nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include dichloromethane, fluorine, and various organic solvents. The reactions are typically carried out under mild conditions, making the compound versatile for different applications .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in electrophilic fluorination reactions, the compound can form fluorinated organic products .
科学研究应用
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane involves its role as a strong nucleophilic base. It can form stable adducts with various molecules, facilitating reactions such as electrophilic fluorination . The compound’s molecular targets include organic substrates that undergo nucleophilic substitution or addition reactions.
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: The parent compound, known for its nucleophilicity and use as a catalyst.
Quinuclidine: A structurally similar compound with one nitrogen atom replaced by a carbon atom.
Selectfluor: A fluorinated derivative used for electrophilic fluorination.
Uniqueness
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is unique due to its fluorinated structure, which enhances its stability and reactivity in various chemical reactions. Its ability to act as a strong nucleophilic base and form stable adducts makes it valuable in both research and industrial applications .
属性
CAS 编号 |
106705-50-4 |
|---|---|
分子式 |
C6H8F4N2 |
分子量 |
184.13 g/mol |
IUPAC 名称 |
2,2,3,3-tetrafluoro-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H8F4N2/c7-5(8)6(9,10)12-2-1-11(5)3-4-12/h1-4H2 |
InChI 键 |
CQLRKDMCHIXRSY-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCN1C(C2(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


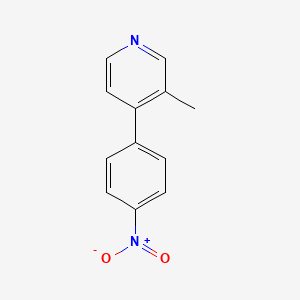
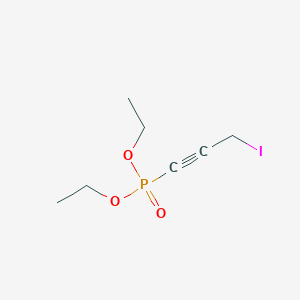
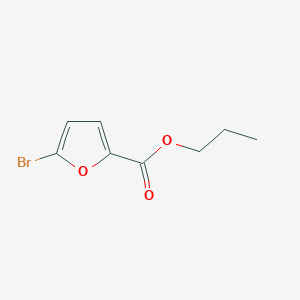
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)
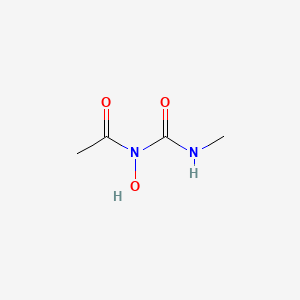
![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)
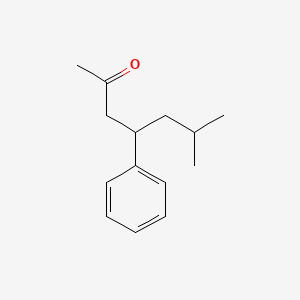
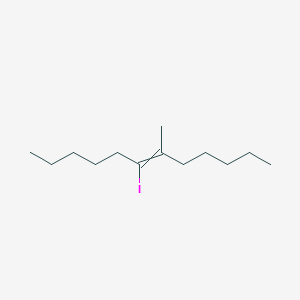
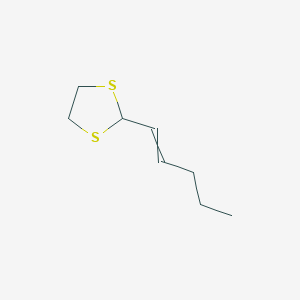
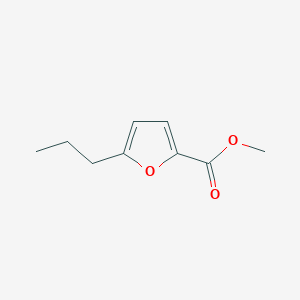
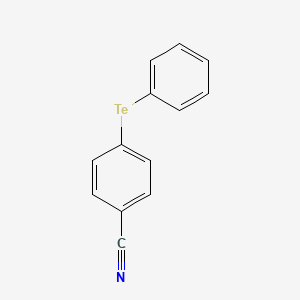
![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
